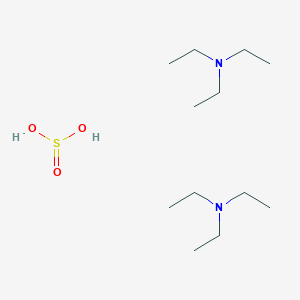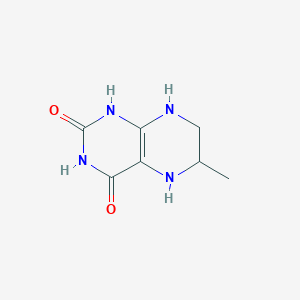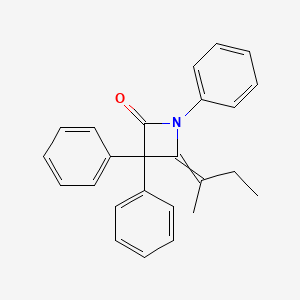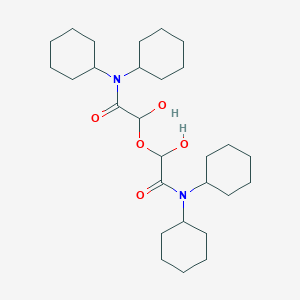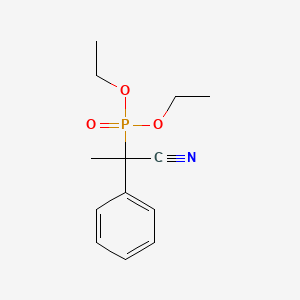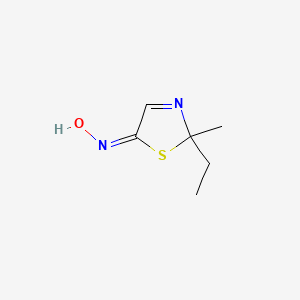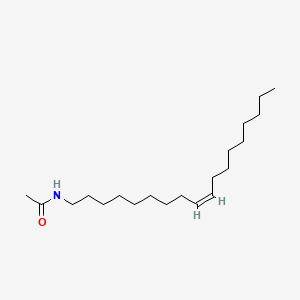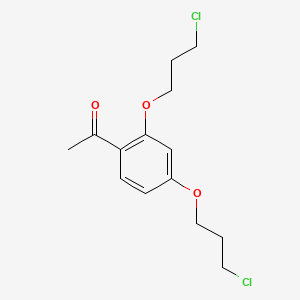
Benzo(b)phenanthro(3,4-d)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(b)phenanthro(3,4-d)thiophene is an organosulfur compound with the molecular formula C20H12S. It is a polycyclic aromatic hydrocarbon (PAH) that contains a thiophene ring fused with a phenanthrene structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzo(b)phenanthro(3,4-d)thiophene can be synthesized through various methods. One common approach involves the reaction of aryne intermediates with alkynyl sulfides. This method allows for the formation of the thiophene ring through nucleophilic attack and subsequent ring closure . Another method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides, which can produce benzothiophenes under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalyzed reactions and environmentally sustainable strategies are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(b)phenanthro(3,4-d)thiophene undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert this compound into its corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiophene ring or other functional groups attached to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, copper (II) bromide as a catalyst, and various alkynyl sulfides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
Benzo(b)phenanthro(3,4-d)thiophene has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of benzo(b)phenanthro(3,4-d)thiophene involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it has been shown to bind to the active site of the VEGFR2 receptor, inhibiting its activity and leading to the suppression of cancer cell proliferation . The compound’s unique structure allows it to interact with multiple targets simultaneously, enhancing its efficacy .
Comparaison Avec Des Composés Similaires
Benzo(b)phenanthro(3,4-d)thiophene can be compared with other similar compounds, such as benzo[b]thiophene and benzo[b]phenanthro[2,3-d]thiophene. While these compounds share structural similarities, this compound is unique due to its specific fusion of the thiophene and phenanthrene rings, which imparts distinct chemical properties and reactivity .
List of Similar Compounds
- Benzo[b]thiophene
- Benzo[b]phenanthro[2,3-d]thiophene
- Benzo[b]thieno[2,3-d]thiophene
Propriétés
Numéro CAS |
82255-65-0 |
|---|---|
Formule moléculaire |
C20H12S |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
3-thiapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,14,16,18,20-decaene |
InChI |
InChI=1S/C20H12S/c1-2-6-15-13(5-1)9-10-14-11-12-17-16-7-3-4-8-18(16)21-20(17)19(14)15/h1-12H |
Clé InChI |
ZWDGBSXTMNEXQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




